tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amine group followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its tert-butyl group serves as a probe in NMR studies to investigate macromolecular complexes .
Medicine
Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 2-(aminomethyl)-4-hydroxyazetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQOVHQSXJGTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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